Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride
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Overview
Description
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride is a complex organic compound with the molecular formula C14H15N3O4S. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride typically involves the diazotization of 4-amino-5-methoxy-2-methylaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reaction parameters such as pH, temperature, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite.
Substitution: The aromatic ring allows for electrophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite in aqueous solutions.
Substitution: Halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes and interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt
- Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, disodium salt
Uniqueness
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride is unique due to its specific molecular structure, which imparts distinct color properties and stability. This makes it particularly valuable in applications requiring consistent and vibrant coloration .
Properties
CAS No. |
68400-35-1 |
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Molecular Formula |
C14H16ClN3O4S |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C14H15N3O4S.ClH/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);1H |
InChI Key |
BLQJKDFPGRNLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N.Cl |
Origin of Product |
United States |
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